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Compound of Interest

Compound Name:
Methyl 2-bromo-5-

(trifluoromethoxy)benzoate

Cat. No.: B1353770 Get Quote

An In-depth Technical Guide to Methyl 2-bromo-
5-(trifluoromethoxy)benzoate
For Researchers, Scientists, and Drug Development Professionals

Introduction
Methyl 2-bromo-5-(trifluoromethoxy)benzoate is a fluorinated aromatic compound with

potential applications in medicinal chemistry and drug discovery. Its structural features,

particularly the presence of a bromine atom and a trifluoromethoxy group, make it an attractive

building block for the synthesis of novel therapeutic agents. The trifluoromethoxy group is of

significant interest in drug design as it can enhance metabolic stability, increase lipophilicity,

and modulate the electronic properties of a molecule, thereby potentially improving its

pharmacokinetic and pharmacodynamic profile.[1][2] This guide provides a comprehensive

overview of the available technical information for Methyl 2-bromo-5-
(trifluoromethoxy)benzoate, including its chemical identity, a proposed synthetic route, and its

relevance in the context of drug development.

Chemical Identity and Properties
The fundamental chemical information for Methyl 2-bromo-5-(trifluoromethoxy)benzoate is

summarized in the table below. While specific experimental physical properties such as melting
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and boiling points are not readily available in the public domain, predicted values and data for

structurally similar compounds suggest it is likely a solid at room temperature.

Identifier Value

Chemical Name Methyl 2-bromo-5-(trifluoromethoxy)benzoate

CAS Number 1150114-81-0

Molecular Formula C₉H₆BrF₃O₃

Molecular Weight 299.0 g/mol

Molecular Structure
Molecular structure of Methyl 2-bromo-5-

(trifluoromethoxy)benzoate

Synthesis and Characterization
While a specific, detailed experimental protocol for the synthesis of Methyl 2-bromo-5-
(trifluoromethoxy)benzoate is not publicly documented, a plausible synthetic route can be

devised based on established organic chemistry principles and published procedures for

analogous compounds. A proposed two-step synthesis starting from 2-bromo-5-

(trifluoromethoxy)benzoic acid is outlined below.

Proposed Synthetic Workflow
The synthesis involves the esterification of the corresponding carboxylic acid. This is a

common and generally high-yielding reaction in organic synthesis.
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Caption: Proposed synthesis of Methyl 2-bromo-5-(trifluoromethoxy)benzoate.

Experimental Protocol: Fischer Esterification (General
Procedure)
This protocol is a generalized procedure for the synthesis of aromatic esters and would require

optimization for the specific synthesis of Methyl 2-bromo-5-(trifluoromethoxy)benzoate.

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic

stirrer, dissolve 2-bromo-5-(trifluoromethoxy)benzoic acid in an excess of methanol.

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the

reaction mixture.

Reflux: Heat the mixture to reflux and maintain for several hours. The reaction progress

should be monitored by a suitable analytical technique such as Thin Layer Chromatography

(TLC).

Work-up: After completion of the reaction, cool the mixture to room temperature. Neutralize

the excess acid with a saturated solution of sodium bicarbonate.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b1353770?utm_src=pdf-body-img
https://www.benchchem.com/product/b1353770?utm_src=pdf-body
https://www.benchchem.com/product/b1353770?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1353770?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the

organic layer with brine, dry over anhydrous sodium sulfate, and filter.

Purification: Remove the solvent under reduced pressure using a rotary evaporator. The

crude product can be purified by column chromatography on silica gel to yield the final

product.

Characterization Workflow
The identity and purity of the synthesized Methyl 2-bromo-5-(trifluoromethoxy)benzoate
would be confirmed using a standard battery of analytical techniques.
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Caption: General workflow for the characterization of synthesized aromatic esters.

Role in Drug Discovery and Development
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The trifluoromethoxy (-OCF₃) group is a valuable substituent in modern drug design due to its

unique electronic and steric properties. Its incorporation into a drug candidate can significantly

influence its biological activity and pharmacokinetic profile.

Impact of the Trifluoromethoxy Group on Drug-Receptor
Interactions
The trifluoromethoxy group can enhance binding affinity to a biological target through various

mechanisms. Its high lipophilicity can promote hydrophobic interactions within the binding

pocket of a receptor or enzyme. Furthermore, the polarized C-F bonds can participate in dipole-

dipole or other non-covalent interactions.
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Caption: Influence of the trifluoromethoxy group on drug-receptor interactions.

The trifluoromethoxy group is known to increase the metabolic stability of a compound by

blocking potential sites of metabolism.[1] This can lead to a longer half-life in the body, which is
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a desirable property for many drugs. Additionally, the lipophilic nature of the -OCF₃ group can

improve a drug's ability to cross cell membranes, potentially enhancing its oral bioavailability.[1]

Conclusion
Methyl 2-bromo-5-(trifluoromethoxy)benzoate represents a valuable chemical entity for the

synthesis of more complex molecules with potential therapeutic applications. While detailed

experimental data for this specific compound is limited, its structural components suggest its

utility as a building block in drug discovery programs. The presence of the trifluoromethoxy

group, in particular, offers medicinal chemists a powerful tool to fine-tune the properties of lead

compounds to achieve desired pharmacological profiles. Further research into the synthesis

and biological evaluation of derivatives of Methyl 2-bromo-5-(trifluoromethoxy)benzoate is

warranted to fully explore its potential in the development of new medicines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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